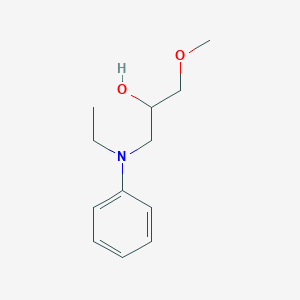

1-(N-Ethylanilino)-3-methoxy-2-propanol

Description

1-(N-Ethylanilino)-3-methoxy-2-propanol is a propanol derivative featuring an N-ethylanilino group at position 1 and a methoxy group at position 3. This compound is part of a broader class of amino-propanol derivatives studied for their diverse chemical and biological properties. For instance, related compounds exhibit radiosensitizing, enzymatic inhibitory, and thermal stability properties, suggesting possible applications in oncology and polymer chemistry .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

1-(N-ethylanilino)-3-methoxypropan-2-ol |

InChI |

InChI=1S/C12H19NO2/c1-3-13(9-12(14)10-15-2)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3 |

InChI Key |

PHUDGDLIKLTISY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(COC)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

1-(Diethylamino)-3-methoxy-2-propanol (CAS 3141-80-8)

- Structure: Replaces the N-ethylanilino group with a diethylamino group.

- Properties: The aliphatic diethylamino group enhances solubility in non-polar solvents compared to the aromatic N-ethylanilino moiety. This compound is commercially available through suppliers like Shanghai Danfan Network Science & Technology Co., Ltd., indicating industrial relevance .

- Applications: Likely used in organic synthesis or as an intermediate in surfactant production due to its polar-nonpolar duality.

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol

- Structure: Features a morpholino group (oxygen-containing heterocycle) and a decanoylamino chain.

- Biological Activity : Acts as a potent inhibitor of glucocerebroside synthetase (Ki = 0.7 µM), with stereochemical specificity (D-threo isomer is active). This highlights the critical role of stereochemistry in biological efficacy .

Oxygen-Containing Substituent Variations

1-(N-Ethylanilino)-3-phenoxypropan-2-ol

- Structure: Substitutes the methoxy group with a phenoxy group.

- Thermal Stability: Studied for its thermal degradation behavior in epoxy resin models.

1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol

- Structure: Replaces the N-ethylanilino group with a 2-nitroimidazole moiety.

- Radiosensitizing Activity : Under hypoxic conditions, this compound is preferentially reduced by tumor cells, leading to cytotoxic adducts with macromolecules. Its methoxy group may stabilize the molecule during intracellular transport .

Sulfonate and Halogen Derivatives

Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate

- Structure : Introduces a sulfonate group, increasing water solubility.

- Applications : Used in biochemical research, likely as a dye intermediate or buffer component due to its hydrophilic properties .

3-Chloro-1-methoxy-2-propanol

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.